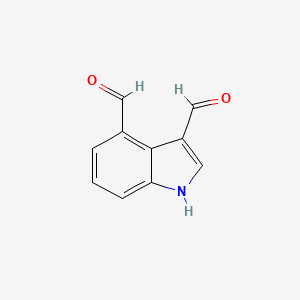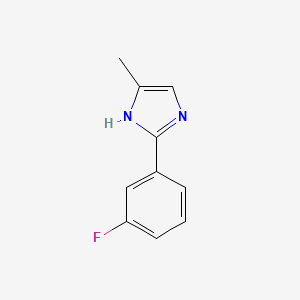
1H-indole-3,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3,4-dicarbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of two aldehyde groups at the 3 and 4 positions of the indole ring Indole derivatives are significant in various fields due to their biological activities and synthetic versatility
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indole-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1H-indole-3,4-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired dicarbaldehyde.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups into carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or hydrazones.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or hydrazines in the presence of a catalyst or under acidic conditions.
Major Products Formed:
Oxidation: 1H-Indole-3,4-dicarboxylic acid.
Reduction: 1H-Indole-3,4-dimethanol.
Substitution: Various imines or hydrazones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3,4-dicarbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 1H-indole-3,4-dicarbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The indole ring can also participate in π-π interactions with aromatic residues, influencing molecular recognition processes.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3,4-dicarbaldehyde can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Lacks the additional aldehyde group at the 4-position, leading to different reactivity and applications.
1H-Indole-2-carbaldehyde: The aldehyde group is positioned at the 2-position, affecting its chemical behavior and biological activity.
1H-Indole-3-acetic acid: Contains a carboxylic acid group instead of an aldehyde, resulting in distinct properties and uses.
The uniqueness of this compound lies in its dual aldehyde functionality, which provides versatility in synthetic transformations and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C10H7NO2 |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
1H-indole-3,4-dicarbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-5-7-2-1-3-9-10(7)8(6-13)4-11-9/h1-6,11H |
InChI-Schlüssel |
SMQPUDRWQOCRRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)NC=C2C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13126776.png)
![cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)
![5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)



